

Introduction to Perdeuterated DPPC (DPPC-d75)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	DPPC-d75	
Cat. No.:	B1504084	Get Quote

1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) is a saturated phospholipid widely used in biophysical studies to create model cell membranes. **DPPC-d75** is its perdeuterated analogue, where all 75 hydrogen atoms have been isotopically substituted with deuterium.[1][2] This substitution is pivotal for specific biophysical techniques, as hydrogen (¹H) and deuterium (²H or D) interact with neutrons and magnetic fields in distinctly different ways. While the chemical properties remain nearly identical, the physical properties conferred by the heavier deuterium isotope make **DPPC-d75** an invaluable tool for probing the structure and dynamics of lipid bilayers without significantly altering the system's physical chemistry.[3]

The primary applications of **DPPC-d75** are in Neutron Scattering and Solid-State Nuclear Magnetic Resonance (ssNMR) spectroscopy. In neutron scattering, the large difference in neutron scattering length density (SLD) between hydrogen and deuterium allows for "contrast matching," a technique that renders specific components of a complex system effectively invisible to neutrons, thereby highlighting the components of interest.[4][5] In ²H ssNMR, the deuterium nucleus provides a sensitive probe for determining the orientation and motional freedom (order parameters) of the lipid acyl chains within the membrane.[6][7]

Physicochemical Properties: DPPC vs. DPPC-d75

The substitution of hydrogen with deuterium results in subtle but important changes in the physical properties of the lipid. The most notable effect is a slight depression of the main phase transition temperature (T_m) .[8][9]



Property	DPPC (Hydrogenated)	DPPC-d75 (Perdeuterated)	Technique / Reference
Molecular Formula	C40H80NO8P	C40D75H5NO8P	-
Main Phase Transition (T _m)	~41.5 °C	Lower than DPPC (e.g., ~39.3 °C for DPPC-d62)[9]	Differential Scanning Calorimetry (DSC)[10] [11]
Pre-transition Temperature	~36.4 °C	Lower than DPPC; often abolished by impurities[10]	Differential Scanning Calorimetry (DSC)[10]
Area per Lipid (A _P ^L) at 50°C	63.0 Ų	~63.0 Ų (assumed to be very similar)[3]	X-ray & Neutron Scattering[12]
Bilayer Thickness (Gel Phase)	~4.2 - 4.5 nm	~4.2 - 4.5 nm (assumed to be very similar)	Atomic Force Microscopy[13]
Neutron SLD (Acyl Tails)	-0.4 x 10 ⁻⁶ Å ⁻²	6.37 to 7.5 x 10^{-6} Å ⁻² (for d62)	Neutron Scattering[4] [5]

Key Experimental Protocols Neutron Scattering (SANS and NR)

Neutron scattering is a powerful technique for determining the structure of lipid membranes on the nanometer scale. The use of **DPPC-d75** is central to the method of contrast variation, which exploits the different neutron scattering lengths of hydrogen and deuterium.[3] By preparing **DPPC-d75** vesicles in varying mixtures of light water (H₂O) and heavy water (D₂O), researchers can selectively match the scattering length density of the solvent to that of a specific region of the lipid (e.g., the headgroups or tails), effectively making that region "invisible" and enhancing the signal from other parts of the membrane or associated molecules. [4][5]

Experimental Protocol for Small-Angle Neutron Scattering (SANS):

Liposome Preparation:



- Dissolve dry DPPC-d75 lipid powder in a chloroform/methanol solvent mixture.
- Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the walls of a glass vial.
- Place the vial under high vacuum for several hours to remove any residual solvent.
- Hydrate the lipid film with a specific H₂O/D₂O buffer solution pre-heated to a temperature above the T_m of the lipid (~50 °C). The H₂O/D₂O ratio is chosen to achieve the desired contrast.
- Vortex the suspension to form multilamellar vesicles (MLVs).
- To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes with a defined pore size (e.g., 50 or 100 nm).

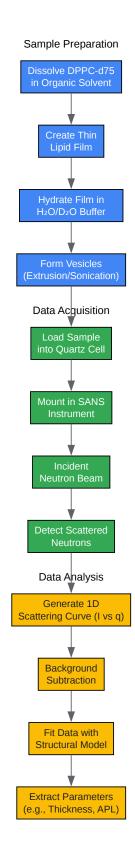
SANS Measurement:

- Load the vesicle suspension into a quartz sample cell.
- Place the cell in a temperature-controlled sample holder within the SANS instrument.
- Acquire scattering data at various temperatures, particularly below, at, and above the T_m,
 to observe phase-dependent structural changes.
- Acquire data from a blank sample (buffer only) for background subtraction.

Data Analysis:

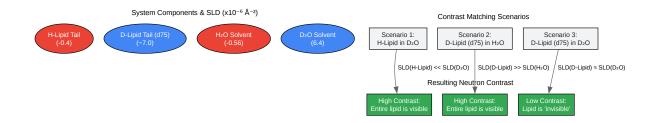
- Radially average the 2D scattering data to obtain a 1D intensity (I) versus scattering vector
 (q) curve.
- Subtract the background scattering from the sample data.
- Fit the resulting scattering curve using appropriate mathematical models (e.g., a core-shell model for vesicles) to extract structural parameters like bilayer thickness, area per lipid, and the location of any associated molecules.





Experimental workflow for a SANS experiment using **DPPC-d75** vesicles.





Principle of contrast matching in neutron scattering experiments.

Solid-State Nuclear Magnetic Resonance (ssNMR)

²H ssNMR spectroscopy is the premier technique for characterizing the orientational order and dynamics of lipid acyl chains. When a deuterated lipid like **DPPC-d75** is incorporated into a membrane, the deuterium nuclei act as site-specific probes. The interaction of the deuterium nuclear quadrupole moment with the local electric field gradient results in a characteristic "Pake doublet" spectrum. The separation between the two peaks of this doublet, known as the quadrupolar splitting ($\Delta \nu Q$), is directly proportional to the C-D bond order parameter (ScD), which quantifies the motional restriction of that specific segment of the acyl chain.

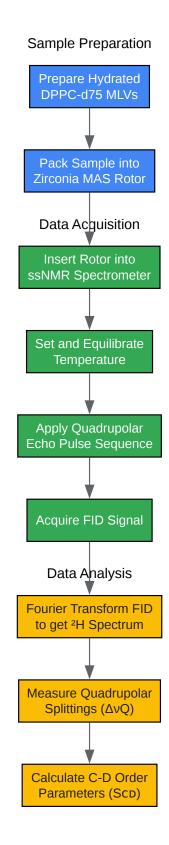
Experimental Protocol for ²H ssNMR:

- Sample Preparation:
 - Prepare a highly concentrated sample of MLVs using DPPC-d75, typically with 30-50% water by weight.
 - Co-dissolve the lipid (and any other components like cholesterol or peptides) in an organic solvent, create a film, and hydrate with the appropriate buffer.



- Carefully transfer the hydrated lipid paste into a zirconia MAS (Magic Angle Spinning)
 rotor, ensuring the sample is well-packed and balanced.
- NMR Data Acquisition:
 - Insert the rotor into the solid-state NMR probe.
 - Tune the probe to the deuterium frequency (~61.4 MHz on a 9.4 T magnet).
 - Set the sample temperature using the instrument's variable temperature unit. Allow the sample to equilibrate.
 - Acquire the ²H NMR spectrum using a quadrupolar echo pulse sequence (90°x τ 90°y τ acquire). This sequence is essential for refocusing the broad deuterium signal.
 - Collect a sufficient number of scans to achieve a good signal-to-noise ratio.
- Data Analysis:
 - Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
 - The resulting spectrum is a superposition of Pake doublets from all the deuterated positions along the acyl chains.
 - Measure the quadrupolar splittings ($\Delta \nu Q$) for resolved C-D positions.
 - Calculate the C-D bond order parameter for each segment using the formula: ScD = (4/3) *
 (h / e²qQ) * ΔνQ, where (e²qQ/h) is the static quadrupolar coupling constant for a C-D
 bond (~170 kHz).





Workflow for a ²H solid-state NMR experiment on **DPPC-d75** membranes.



Differential Scanning Calorimetry (DSC)

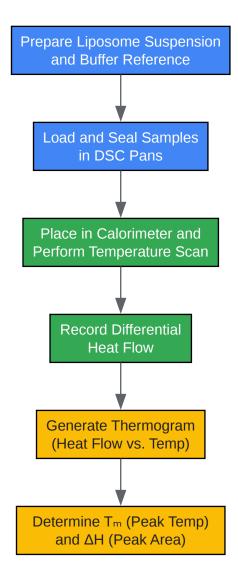
DSC is a thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature. For lipid vesicles, it is the gold standard for determining the temperature and enthalpy of phase transitions.[14] While DSC does not require deuterated lipids, it is a critical complementary technique used to characterize the thermotropic behavior of **DPPC-d75** membranes and to confirm how deuteration or the addition of other molecules (e.g., drugs, cholesterol) affects the membrane's phase behavior.[15]

Experimental Protocol for DSC:

- Sample and Reference Preparation:
 - Prepare a suspension of DPPC-d75 liposomes (MLVs or LUVs) at a known concentration (e.g., 2-10 mg/mL) in the desired buffer.[11]
 - Accurately load a specific volume of the lipid suspension into a DSC sample pan.
 - Load an identical volume of the pure buffer into a reference pan.
 - Hermetically seal both pans.
- DSC Measurement:
 - Place the sample and reference pans into the DSC instrument's calorimeter cells.
 - Equilibrate the system at a starting temperature well below the expected phase transition (e.g., 20 °C).
 - Program the instrument to heat the sample at a constant, slow rate (e.g., 1 °C/minute)
 through the temperature range of interest (e.g., up to 60 °C).[11]
 - The instrument records the differential heat flow required to keep the sample and reference pans at the same temperature.
- Data Analysis:
 - The output is a thermogram plotting heat flow versus temperature.



- An endothermic event (heat absorption) appears as a peak, corresponding to the gel-toliquid crystalline phase transition.
- The temperature at the peak maximum is the main phase transition temperature (Tm).[10]
- \circ The area under the peak is integrated to calculate the enthalpy of the transition (ΔH), which relates to the cooperativity of the transition.



General workflow for a DSC experiment on lipid vesicles.



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- To cite this document: BenchChem. [Introduction to Perdeuterated DPPC (DPPC-d75)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1504084#dppc-d75-for-model-membrane-studies]

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